molecular formula C21H21ClF3NO4S B2854940 (4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-54-7

(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2854940
CAS No.: 866019-54-7
M. Wt: 475.91
InChI Key: CEOGRYYSXKKTQT-UHFFFAOYSA-N
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Description

The compound (4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone is a complex organic molecule characterized by its unique structural components It features a piperidine ring substituted with a hydroxyl group and a sulfonylmethyl group attached to a chlorobenzyl moiety, along with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Sulfonylmethyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-chlorobenzylsulfonyl chloride, under basic conditions.

    Coupling with the Trifluoromethylphenyl Group: The final step is the coupling of the intermediate with a trifluoromethylphenyl derivative, which can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group often enhances the biological activity of compounds, making it a candidate for drug development.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The sulfonyl and hydroxyl groups are known to interact with biological targets, possibly leading to the development of new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance binding affinity to biological targets, while the sulfonyl group can form strong interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[(4-Methylbenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone
  • (4-{[(4-Bromobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone

Uniqueness

The uniqueness of (4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone lies in its specific combination of functional groups. The presence of the chlorobenzyl group, in particular, may confer unique reactivity and biological activity compared to its methyl or bromobenzyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[4-[(4-chlorophenyl)methylsulfonylmethyl]-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3NO4S/c22-18-6-4-15(5-7-18)13-31(29,30)14-20(28)8-10-26(11-9-20)19(27)16-2-1-3-17(12-16)21(23,24)25/h1-7,12,28H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOGRYYSXKKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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